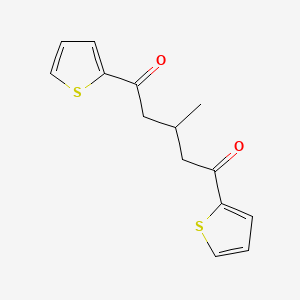

3-Methyl-1,5-dithiophen-2-ylpentane-1,5-dione

Description

Properties

IUPAC Name |

3-methyl-1,5-dithiophen-2-ylpentane-1,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2S2/c1-10(8-11(15)13-4-2-6-17-13)9-12(16)14-5-3-7-18-14/h2-7,10H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRYURZGJQIDLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=CS1)CC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,5-dithiophen-2-ylpentane-1,5-dione typically involves the reaction of 3-methylthiophene with appropriate diketone precursors under controlled conditions. One common method includes the use of Friedel-Crafts acylation, where 3-methylthiophene reacts with a diketone in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.

Reduction: Reduction reactions can convert the diketone groups to alcohols or alkanes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and alkanes.

Substitution: Halogenated thiophenes.

Scientific Research Applications

Organic Photovoltaics

Electron-Accepting Material

One of the prominent applications of 3-Methyl-1,5-dithiophen-2-ylpentane-1,5-dione is as an electron-accepting material in organic photovoltaic (OPV) devices. Research indicates that derivatives of this compound can achieve significant power conversion efficiencies (PCE) when combined with conjugated polymer donors. For instance, studies have shown that when used in conjunction with specific polymer donors like poly(3-hexylthiophene), the compound enhances the overall efficiency due to its favorable electronic properties and absorption characteristics .

Performance Characteristics

The performance of OPVs utilizing this compound is attributed to:

- Stronger Absorption Intensities : The compound exhibits high absorption coefficients in the visible spectrum.

- Higher LUMO Energy Levels : This characteristic allows for better charge separation and transport within the device.

- Reduced Structural Disorder : The isomer-controlled structures lead to improved packing density and stability in the active layer .

Medicinal Chemistry

Potential Anticancer Agent

Recent studies have explored the medicinal properties of this compound. Specifically, it has been investigated for its potential as an anticancer agent. In vitro assays demonstrated that this compound shows significant inhibitory effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and disruption of cellular proliferation pathways .

Case Study: Cathepsin S Inhibition

A notable case study focused on the compound's ability to inhibit Cathepsin S, a cysteine protease implicated in cancer metastasis and inflammation. The synthesized derivative exhibited potent inhibitory activity, suggesting its potential as a therapeutic agent against diseases where Cathepsin S plays a critical role .

Materials Development

Synthesis of Functional Materials

The compound has been utilized in the synthesis of novel functional materials. Its unique structural properties allow for the development of materials with tailored electronic and optical characteristics. For example, research has shown that incorporating this compound into polymer matrices can enhance their conductivity and stability under operational conditions .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Photovoltaics | Electron acceptor | Achieves PCE up to 4.2% with specific donors |

| Medicinal Chemistry | Anticancer agent | Significant inhibition of cancer cell proliferation |

| Materials Development | Functional materials | Enhanced conductivity and stability |

Mechanism of Action

The mechanism by which 3-Methyl-1,5-dithiophen-2-ylpentane-1,5-dione exerts its effects is largely dependent on its interaction with molecular targets. The thiophene rings and diketone groups allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. This interaction can lead to changes in cellular processes, making it a compound of interest in drug development and biochemical research.

Comparison with Similar Compounds

- 2-Methyl-1,5-dithiophen-2-ylpentane-1,5-dione

- 3-Ethyl-1,5-dithiophen-2-ylpentane-1,5-dione

- 3-Methyl-1,5-dithiophen-2-ylhexane-1,5-dione

Comparison: 3-Methyl-1,5-dithiophen-2-ylpentane-1,5-dione is unique due to its specific substitution pattern on the thiophene rings and the length of its carbon chain. This uniqueness can influence its reactivity and interaction with other molecules, making it distinct from its analogs. For example, the presence of a methyl group at the 3-position can affect the compound’s electronic properties and steric hindrance, leading to different reactivity and biological activity compared to its ethyl or hexane counterparts.

Biological Activity

3-Methyl-1,5-dithiophen-2-ylpentane-1,5-dione is a synthetic compound with potential applications in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, synthesizing information from diverse studies to provide a comprehensive overview.

Molecular Structure:

- IUPAC Name: this compound

- Molecular Formula: C12H14O2S2

- CAS Number: 163455-20-7

The compound features a unique dithiophen structure that contributes to its reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.72 | Induction of apoptosis |

| MDA-MB-435 (Melanoma) | 22.59 | Cell cycle arrest |

| DU-145 (Prostate) | 44.35 | Inhibition of proliferation |

The National Cancer Institute's Developmental Therapeutics Program has characterized this compound's activity against a panel of sixty cancer cell lines, revealing an average growth inhibition rate of approximately 12.53% across the board .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 62.5 µg/mL |

| Staphylococcus aureus | 78.12 µg/mL |

These findings indicate that the compound could be effective against common pathogens and warrant further exploration into its potential as an antimicrobial agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in cell proliferation and survival.

- Receptor Binding: It could bind to cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.

- Oxidative Stress Induction: The presence of dithiophen groups suggests a potential for generating reactive oxygen species (ROS), contributing to cytotoxic effects on tumor cells.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in laboratory settings:

- Study on Lung Cancer Cells: A study focusing on A549 cells demonstrated that treatment with the compound resulted in significant apoptosis as evidenced by increased levels of caspase activation.

- Prostate Cancer Investigation: Research involving DU-145 cells showed that the compound inhibited cell cycle progression at the G0/G1 phase, indicating a potential mechanism for its antiproliferative effects.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Methyl-1,5-dithiophen-2-ylpentane-1,5-dione, and how can reaction conditions be optimized?

- Methodology : A solvent-free, one-step synthesis using aldehydes and ketones in the presence of NaOH is effective for 1,5-diketones. Optimize molar ratios (e.g., 1:2 aldehyde:ketone) and temperature (80–100°C) to maximize yield. Monitor reaction progress via TLC or HPLC .

- Key Parameters : Solvent-free conditions reduce byproducts, while NaOH acts as a base catalyst. For reproducibility, ensure strict control of moisture and oxygen levels .

Q. How should crystallographic data be interpreted to confirm the molecular structure of this compound?

- Methodology : Use single-crystal X-ray diffraction. Key indicators include:

- R factor : ≤0.05 (e.g., 0.043 in ) indicates high data accuracy.

- Bond lengths/angles : Compare with reference structures (e.g., 1.21–1.23 Å for C=O bonds) .

- Hydrogen bonding : Analyze C–H···O interactions (Table 1 in ) to confirm supramolecular packing .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Assign thiophene proton signals (δ 6.8–7.5 ppm) and carbonyl carbons (δ 190–210 ppm).

- IR : Confirm ketone C=O stretches (~1680 cm⁻¹) and thiophene C–S vibrations (~700 cm⁻¹).

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms for 1,5-diketone synthesis?

- Methodology :

- Apply quantum chemical calculations (e.g., DFT) to map energy profiles of proposed pathways (e.g., aldol condensation vs. Michael addition).

- Validate with kinetic isotope effects or substituent-dependent rate studies.

- Cross-reference experimental yields with computed activation barriers to identify dominant mechanisms .

Q. What experimental design strategies minimize trial-and-error in optimizing substituent effects on crystal packing?

- Methodology :

- Use factorial design (e.g., 2³ factorial matrix) to test variables: substituent polarity (e.g., –Cl vs. –OCH₃), steric bulk, and temperature.

- Analyze crystallographic data (e.g., unit cell parameters, π-π stacking distances) to correlate substituents with packing efficiency .

- Prioritize substituents that enhance intermolecular interactions (e.g., halogen bonds for dense packing) .

Q. How do solvent-free conditions impact the stereoelectronic properties of this compound?

- Methodology :

- Compare dipole moments (DFT-derived) and electrostatic potential maps in solvent-free vs. solvent-mediated environments.

- Conduct NMR solvent perturbation studies to assess conformational flexibility.

- Correlate findings with reaction yields and byproduct profiles .

Q. What strategies address discrepancies in reported crystallographic data for structurally similar 1,5-diketones?

- Methodology :

- Re-refine raw diffraction data using updated software (e.g., SHELXL-2023) to recalculate R factors and hydrogen-bond geometries.

- Validate thermal ellipsoid models with Hirshfeld surface analysis to identify overlooked weak interactions (e.g., C–H···π) .

- Cross-check with spectroscopic data to rule out polymorphism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.